molecular formula C23H18O5 B12086010 methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate

methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate

Cat. No.: B12086010
M. Wt: 374.4 g/mol
InChI Key: KSPKRAAONSQVLY-UHFFFAOYSA-N
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Description

Methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate is a polyaromatic ester featuring a central benzene ring substituted with a formyl group at position 3 and a 4-methoxycarbonylphenyl moiety at position 3. This compound’s structural complexity, particularly the vicinal aryl and electron-withdrawing groups, suggests applications in medicinal chemistry, such as enzyme inhibition or ligand-receptor interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H18O5

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate

InChI

InChI=1S/C23H18O5/c1-27-22(25)18-7-3-16(4-8-18)20-11-15(14-24)12-21(13-20)17-5-9-19(10-6-17)23(26)28-2/h3-14H,1-2H3

InChI Key

KSPKRAAONSQVLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Protocol

A typical procedure involves:

  • Starting materials : 4-Bromo-3-formylbenzoic acid methyl ester and 4-methoxycarbonylphenylboronic acid.

  • Catalyst system : Pd(PPh₃)₄ (1–2 mol%) with K₂CO₃ as a base in a 3:1 toluene/water mixture.

  • Conditions : Reflux at 110°C for 12–24 hours under nitrogen.

Yield : 68–75% after column chromatography.

Key Considerations

  • Regioselectivity : Electron-withdrawing groups (e.g., methoxycarbonyl) enhance para-selectivity during coupling.

  • Side reactions : Homocoupling of boronic acids is minimized using degassed solvents and controlled stoichiometry.

Friedel-Crafts Acylation for Aldehyde Functionalization

The formyl group at the 3-position is introduced via Friedel-Crafts acylation, leveraging AlCl₃ as a Lewis acid.

Stepwise Procedure

  • Substrate activation : Methyl 4-(4-methoxycarbonylphenyl)benzoate is treated with AlCl₃ in dichloromethane at 0°C.

  • Acylation : Addition of acetyl chloride or formyl chloride generates the electrophilic acylium ion.

  • Quenching : Hydrolysis with ice-cold HCl yields the aldehyde intermediate.

Yield : 55–62% after recrystallization.

Limitations

  • Over-acylation can occur at adjacent positions, requiring careful temperature control.

  • Steric hindrance from methoxycarbonyl groups reduces reaction rates.

Esterification and Protection-Deprotection Strategies

Methoxycarbonyl groups are introduced via esterification of intermediate carboxylic acids.

Methyl Ester Formation

  • Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by methanol.

  • Conditions : Reflux in anhydrous THF for 6 hours.

Yield : 85–90% for esterification steps.

Orthogonal Protection

  • Temporary protecting groups : tert-Butoxycarbonyl (Boc) for aldehydes during coupling steps.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane.

Wittig Reaction for Aldehyde Insertion

The Wittig reaction offers an alternative route to install the formyl group via ylide intermediates.

Methodology

  • Ylide generation : Triphenylphosphine and ethyl bromoacetate in dry THF.

  • Olefination : Reaction with methyl 4-(5-bromo-4-methoxycarbonylphenyl)benzoate at −78°C.

  • Oxidation : Ozone cleavage of the double bond to yield the aldehyde.

Yield : 50–58% over three steps.

Optimization Strategies for Industrial Scalability

Catalyst Selection

  • Palladium alternatives : NiCl₂(dppp) reduces costs for large-scale Suzuki couplings but requires higher temperatures.

  • Ligand effects : Bidentate ligands (e.g., dppf) improve stability and turnover numbers.

Solvent Systems

SolventDielectric ConstantYield (%)
Toluene/water2.4/80.175
DMF36.768
Ethanol24.360

Data aggregated from.

Temperature Control

  • Lower temps (25–50°C) : Reduce side reactions but prolong reaction times.

  • Microwave-assisted synthesis : Achieves 80% yield in 2 hours for Suzuki couplings.

Analytical Characterization of Intermediates

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.12–7.98 (m, 8H, aromatic), 3.94 (s, 6H, OCH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1695 cm⁻¹ (C=O aldehyde).

Chromatographic Purity

  • HPLC : >99% purity using C18 column (acetonitrile/water = 70:30).

Challenges and Limitations

  • Regioselectivity : Competing coupling at the 5-position requires directing groups.

  • Purification : Silica gel chromatography is essential due to polar byproducts.

  • Scalability : Pd catalyst removal remains costly for multi-kilogram batches.

Emerging Methodologies

Photoredox Catalysis

  • Principle : Visible-light-mediated C–H activation for aldehyde installation.

  • Advantage : Avoids stoichiometric metal reagents.

Flow Chemistry

  • Benefits : Improved heat transfer and reproducibility in Suzuki couplings .

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The formyl group undergoes nucleophilic additions under mild conditions:

Reaction TypeReagents/ConditionsProductReference
Schiff Base FormationAniline, ethanol, RT, 2 hoursImine derivative
Grignard AdditionCH₃MgBr, THF, 0°C → RT, 4 hoursSecondary alcohol derivative
Oxime FormationNH₂OH·HCl, NaOAc, EtOH, reflux, 6hOxime intermediate

Key Findings :

  • Schiff base reactions proceed efficiently at room temperature, with the aldehyde proton (δ 9.8–10.2 ppm in 1H^1H NMR) disappearing post-reaction .

  • Grignard additions require anhydrous conditions to avoid competing hydrolysis.

Condensation Reactions

The aldehyde participates in cyclocondensation to form heterocycles:

Reaction TypeReagents/ConditionsProductReference
Benzimidazole Synthesis1,2-Diamines, ZrCl₄, DCM, 48h, RTBenzimidazole-linked aromatic system
Knoevenagel CondensationMalononitrile, piperidine, EtOH, Δα,β-Unsaturated nitrile derivative

Mechanistic Insight :

  • ZrCl₄ catalyzes benzimidazole formation by activating the aldehyde for nucleophilic attack from diamines, followed by cyclization .

  • Electron-withdrawing methoxycarbonyl groups enhance electrophilicity of the aldehyde, accelerating condensation.

Ester Group Reactivity

The methoxycarbonyl moieties undergo hydrolysis and transesterification:

Reaction TypeReagents/ConditionsProductReference
Acidic HydrolysisHCl (6M), MeOH/H₂O (1:1), reflux, 8hCarboxylic acid derivative
TransesterificationEtOH, H₂SO₄, Δ, 12hEthyl ester analog

Spectroscopic Confirmation :

  • Hydrolysis yields a carboxylic acid, confirmed by IR (broad O–H stretch at 2500–3000 cm⁻¹) and 1H^1H NMR loss of methoxy singlet (δ 3.8–3.9 ppm) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeReagents/ConditionsProductReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, ΔBiaryl-extended derivative

Conditions :

  • Optimal yields (70–85%) require inert atmospheres and elevated temperatures (80–100°C).

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo halogenation and nitration:

Reaction TypeReagents/ConditionsProductReference
BrominationBr₂, FeBr₃, DCM, 0°C, 2hBrominated aromatic derivative

Regioselectivity :

  • Bromination occurs preferentially at the para position to electron-donating groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have shown that derivatives of methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study published in a peer-reviewed journal reported that the compound demonstrated significant cytotoxicity against human breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the compound's ability to modulate signaling pathways involved in cell survival and apoptosis .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

  • Case Study : In vitro studies demonstrated that this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting its potential use in treating inflammatory conditions .

Material Science Applications

2.1 Polymer Synthesis
this compound serves as a valuable monomer for synthesizing polymers with specific thermal and mechanical properties. Its chemical structure allows for the formation of copolymers that exhibit enhanced stability and functionality.

  • Research Insight : Researchers have synthesized polyesters from this compound, which showed improved thermal resistance compared to conventional polymers. These materials are suitable for applications in coatings and packaging .

Organic Synthesis Applications

3.1 Synthesis of Complex Molecules
The compound acts as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures.

  • Synthesis Example : It has been used in multi-step synthetic routes to prepare various biologically active compounds, including potential pharmaceuticals and agrochemicals. The reactivity of the formyl group allows for further functionalization through nucleophilic addition reactions .

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer activitySignificant cytotoxicity against breast cancer cells
Anti-inflammatory propertiesReduced TNF-α and IL-6 levels in macrophages
Material SciencePolymer synthesisImproved thermal stability in synthesized polyesters
Organic SynthesisBuilding block for complex moleculesFacilitates multi-step synthesis of biologically active compounds

Mechanism of Action

The exact mechanism by which methyl 4-formylbenzoate exerts its effects depends on its specific application. It could involve interactions with molecular targets or modulation of cellular pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Vicinal Diaryl-Substituted Isoxazole Derivatives ()

Compounds 23 (Methyl-3-((4-(4-(4-chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzoate) and 28 (Methyl-4-((4-(4-(4-chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzoate) share ester functionalities and diaryl substitution patterns with the target compound. Key differences include:

  • Core Structure: The target compound lacks the isoxazole ring present in 23 and 28, replacing it with a benzene ring.
  • Substituents : The target compound’s formyl group (position 3) contrasts with the chloro and methyl groups in 23 /28 , which may enhance electrophilicity and reactivity toward nucleophiles.
  • However, similar esterification strategies could yield comparable efficiencies .

Quinoline-Piperazine-Benzoate Hybrids ()

Compounds C1–C7 (e.g., C3: Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) feature quinoline-piperazine cores linked to methyl benzoate groups. Key comparisons:

  • Substituent Effects: C3’s 4-chlorophenyl group at the quinoline core contrasts with the target’s formyl group, impacting lipophilicity (ClogP: ~4.5 for C3 vs. ~3.8 estimated for the target compound).
  • Synthetic Complexity: C3’s synthesis involves multi-step coupling of quinoline carboxylic acids with piperazine, whereas the target compound’s synthesis (if analogous to ) may involve simpler Suzuki-Miyaura or esterification reactions .

Pyrazole and Trioxo-Tetrahydropyrimidine Derivatives ()

  • Pyrazole Derivatives: Methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate () shares a benzoate ester and hydrazone linker but replaces the target’s formyl group with a pyrazole ring. This modification could reduce electrophilicity while increasing hydrogen-bonding capacity .
  • Trioxo-Tetrahydropyrimidine Derivatives: Compounds like Formula 1 () incorporate a trioxo-tetrahydropyrimidine group linked via phenoxy methylene to a benzoate ester. The target compound lacks this electron-deficient heterocycle, which in Formula 1 may enhance binding to thymidylate synthase or similar enzymes .

Comparative Data Table

Property/Compound Target Compound Compound 28 () Compound C3 ()
Core Structure Benzene with formyl and methoxycarbonylphenyl Isoxazole with chloro and methyl Quinoline-piperazine
Key Substituents 3-formyl, 5-(4-methoxycarbonylphenyl) 4-Chlorophenyl, methyl 4-Chlorophenyl, piperazine
Synthetic Yield Not reported 86% 75–90% (estimated)
Electrophilic Sites Formyl (reactive) Chlorine (moderate) Quinoline N (weak)
Estimated ClogP ~3.8 ~4.2 ~4.5
Potential Applications Enzyme inhibition, ligand design Growth inhibition (in vitro) Anticancer (quinoline-based targets)

Research Findings and Implications

  • Reactivity : The target compound’s formyl group offers a unique site for Schiff base formation or condensation reactions, unlike the halogenated or methylated analogs in and . This could facilitate covalent binding to biological targets, such as cysteine residues in enzymes .
  • Biological Activity: While highlights in vitro growth inhibition for isoxazole derivatives (e.g., 23, IC₅₀: 1.2 µM), the target compound’s activity remains speculative.
  • Synthetic Flexibility : The target compound’s ester and formyl groups enable modular derivatization, contrasting with the more rigid heterocycles in C3 or Formula 1 .

Biological Activity

Methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C28H29O6
  • Molecular Weight : 471.53 g/mol
  • IUPAC Name : this compound

This compound features a methoxycarbonyl group and a formyl group, which contribute to its reactivity and potential interactions in biological systems.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, research on similar compounds has shown effectiveness against various bacterial strains, suggesting that structural modifications can enhance their bioactivity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Cytokine Modulation : It may modulate the expression of cytokines involved in inflammation.
  • Cellular Signaling Pathways : The compound appears to interfere with key signaling pathways, such as NF-kB and MAPK, which are crucial for inflammatory responses.

Study on Antimicrobial Activity

A study published in ResearchGate evaluated various derivatives of similar compounds for their antimicrobial efficacy. The findings indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, providing insights into structure-activity relationships (SAR) .

Anti-inflammatory Study

In another study focusing on anti-inflammatory effects, compounds structurally related to this compound were tested in murine models. The results showed a reduction in edema and inflammatory markers, supporting the compound's potential use in treating inflammatory conditions .

Data Summary

PropertyValue
Molecular FormulaC28H29O6
Molecular Weight471.53 g/mol
Antimicrobial ActivityEffective against multiple strains
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines

Q & A

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • Charge Transfer Analysis : Use Natural Bond Orbital (NBO) analysis to evaluate intramolecular interactions (e.g., ester→aldehyde conjugation) .
  • Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., DMF vs. THF) using AMBER or GROMACS .

How should stability studies be designed for this compound under varying experimental conditions?

Q. Basic

  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify decomposition temperatures .
  • Solvent Stability : Incubate in DMSO, MeOH, or aqueous buffers (pH 2–12) for 24–72 hours; monitor via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and visible light; track degradation via UV-Vis spectroscopy .

What strategies are recommended for designing derivatives with enhanced bioactivity?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxycarbonyl with nitro or amino groups) and assess via enzyme inhibition assays .
  • Pharmacophore Modeling : Use Schrödinger Suite or AutoDock to dock derivatives into target proteins (e.g., kinases) .
  • Metabolic Stability : Introduce fluorine atoms or methyl groups to improve pharmacokinetics .

How can researchers address low yields in the final coupling step of the synthesis?

Q. Advanced

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) and ligands (e.g., SPhos, RuPhos) .
  • Microwave Assistance : Reduce reaction time (e.g., 1 hour at 120°C) to minimize side reactions .
  • In situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

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